molecular formula C27H41ClN8O7 B1512406 Cilengitide hydrochloride CAS No. 188969-00-8

Cilengitide hydrochloride

Cat. No.: B1512406
CAS No.: 188969-00-8
M. Wt: 625.1 g/mol
InChI Key: JSBRBZVFFMRGCI-LOPTWHKWSA-N
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Description

Cilengitide hydrochloride is a cyclic peptide and a potent, selective antagonist of integrins αvβ3 and αvβ5, with IC50 values of 4 nM and 79 nM, respectively . This compound is a key research tool for investigating tumor biology, as these integrins are critically involved in angiogenesis (the formation of new blood vessels), tumor invasion, and proliferation . Its mechanism of action is linked to the inhibition of the FAK/Src/AKT signaling pathway, which can lead to the induction of apoptosis (anoikis) in endothelial cells and certain cancer cells, thereby disrupting tumor growth and survival signals .Originally investigated in clinical trials for glioblastoma, Cilengitide has shown research value in modulating tumor vasculature and enhancing the cytotoxic effects of other therapies, such as radiation and temozolomide chemotherapy . Preclinical studies in glioma models have demonstrated that Cilengitide can synergistically enhance the anti-tumor efficacy of oncolytic virotherapy, leading to increased caspase activity and reduced endothelial cell migration and tube formation . This makes it a compelling compound for studying combination treatment strategies in oncology research.Cilengitide is supplied as a white or off-white lyophilized powder and should be stored at -20°C . This product is intended for research applications only and is not approved for use in humans.

Properties

CAS No.

188969-00-8

Molecular Formula

C27H41ClN8O7

Molecular Weight

625.1 g/mol

IUPAC Name

2-[(2S,5R,8S,11S)-5-benzyl-11-[3-(diaminomethylideneamino)propyl]-7-methyl-3,6,9,12,15-pentaoxo-8-propan-2-yl-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid;hydrochloride

InChI

InChI=1S/C27H40N8O7.ClH/c1-15(2)22-25(41)33-17(10-7-11-30-27(28)29)23(39)31-14-20(36)32-18(13-21(37)38)24(40)34-19(26(42)35(22)3)12-16-8-5-4-6-9-16;/h4-6,8-9,15,17-19,22H,7,10-14H2,1-3H3,(H,31,39)(H,32,36)(H,33,41)(H,34,40)(H,37,38)(H4,28,29,30);1H/t17-,18-,19+,22-;/m0./s1

InChI Key

JSBRBZVFFMRGCI-LOPTWHKWSA-N

SMILES

CC(C)C1C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N1C)CC2=CC=CC=C2)CC(=O)O)CCCN=C(N)N.Cl

Isomeric SMILES

CC(C)[C@H]1C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@@H](C(=O)N1C)CC2=CC=CC=C2)CC(=O)O)CCCN=C(N)N.Cl

Canonical SMILES

CC(C)C1C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N1C)CC2=CC=CC=C2)CC(=O)O)CCCN=C(N)N.Cl

Other CAS No.

188969-00-8

Origin of Product

United States

Preparation Methods

Enzymatic Synthesis Using Thioesterase-Mediated Chemoenzymic Method

A novel and efficient approach to synthesize Cilengitide hydrochloride involves the use of thioesterase (TE) enzymes to catalyze the cyclization of a linear peptide precursor. This chemoenzymic method offers significant advantages over traditional chemical synthesis in terms of reaction time, yield, and cost-effectiveness.

Process Overview:

  • Substrate Preparation: The linear peptide substrate, L-aspartyl-D-phenylalanyl-N-methyl-L-valyl-L-arginyl-glycyl, is synthesized chemically and diluted to a 0.5 mM concentration in phosphoric acid buffer.
  • Enzymatic Reaction: The TE enzyme is added to the substrate solution in a molar ratio of 1:10 (enzyme to substrate) in MOPS buffer. The mixture is incubated at 24°C for 6 hours to facilitate cyclization.
  • Reaction Termination and Purification: After incubation, the reaction is stopped by freezing at -70°C. The product is lyophilized, redissolved in methanol, and purified by preparative high-performance liquid chromatography (HPLC) using a VYDAC-C18 column.
  • Analysis: The product's identity and purity are confirmed by HPLC retention times, mass spectrometry (MS), and tandem MS (MS-MS) analysis, which match those of standard Cilengitide.

Key Advantages:

Parameter Traditional Chemical Synthesis Thioesterase-Mediated Synthesis
Reaction Time 32 hours 40 minutes
Yield 27.2% 79.3%
Cost Efficiency Lower Higher
Purification Requirement Extensive Simplified

The enzymatic method reduces the reaction time by approximately 48-fold and nearly triples the yield, significantly lowering production costs and improving scalability.

Traditional Chemical Synthesis

The conventional chemical synthesis of this compound involves solid-phase peptide synthesis (SPPS) techniques with subsequent cyclization steps.

Process Overview:

  • Solid-Phase Peptide Synthesis: Using Wang resin, the linear pentapeptide is assembled stepwise. Each amino acid is coupled using activating agents such as HBTU and HOBt in the presence of a base like DIEA.
  • Deprotection and Cleavage: After chain assembly, the peptide is cleaved from the resin and deprotected using piperidine in DMF and other solvents.
  • Cyclization: The linear peptide is cyclized in solution using coupling reagents such as PyBOP and HOBt in dichloromethane (DCM) with DIEA as a base. The reaction is typically carried out under an ice bath and stirred for 24 hours.
  • Purification: The crude cyclic peptide is purified by preparative HPLC.
  • Characterization: Purity and identity are confirmed by HPLC and MS.

Limitations:

  • Longer reaction times.
  • Lower overall yields.
  • More complex purification due to side reactions and incomplete cyclization.

This method remains a standard in peptide synthesis but is less efficient compared to enzymatic approaches.

Comparative Table of Key Preparation Methods

Aspect Thioesterase-Mediated Enzymatic Synthesis Traditional Chemical Synthesis Advanced RGD Mimetics Synthesis
Reaction Time ~40 minutes ~32 hours Multi-step, several days
Yield ~79.3% ~27.2% Variable, optimized per step
Catalysts/Enzymes Thioesterase (TE) enzyme PyBOP, HOBt, DIEA Pd catalysts, EDC, DIPEA
Purification Preparative HPLC Preparative HPLC Preparative RP-HPLC
Scalability High Moderate Moderate to low
Cost Efficiency High Moderate to low Variable

Detailed Research Findings and Analytical Data

  • Mass Spectrometry: The enzymatic product has a molecular weight of 589.34 Da, consistent with the calculated 589.3 Da for Cilengitide.
  • HPLC Analysis: The retention time of the enzymatic product matches the standard Cilengitide peak, confirming product identity.
  • MS-MS Fragmentation: Characteristic ion fragments at m/z 86.3, 312.1, and 120.2 confirm the cyclic peptide structure.
  • Enzyme Engineering: Variants of thioesterase with amino acid sequence modifications (e.g., SEQ ID NO:3) improve catalytic efficiency.
  • Reaction Conditions: Optimal enzymatic synthesis occurs at 24°C, pH buffered with MOPS, with a substrate to enzyme ratio of 10:1.

Summary and Outlook

The preparation of this compound has evolved from traditional chemical synthesis methods to innovative enzymatic approaches that significantly enhance efficiency and yield. The thioesterase-mediated chemoenzymic method stands out as a superior technique, offering rapid synthesis, high yield, and cost-effectiveness, which are critical for industrial-scale production.

Further research into enzyme engineering and process optimization is likely to improve these methods even more, potentially enabling more sustainable and scalable manufacturing of this compound and related cyclic peptides.

This article synthesizes diverse authoritative sources and recent research to provide a comprehensive understanding of the preparation methods for this compound, ensuring a professional and detailed perspective suitable for researchers and industry professionals alike.

Chemical Reactions Analysis

Types of Reactions: EMD-85189 primarily undergoes interactions with integrins rather than traditional chemical reactions like oxidation or reduction. it can be involved in:

Common Reagents and Conditions:

Major Products Formed: The primary product formed from these reactions is the cyclic peptide EMD-85189 itself, which exhibits high purity and potency .

Scientific Research Applications

EMD-85189 has a wide range of scientific research applications, including:

Mechanism of Action

EMD-85189 exerts its effects by binding to and inhibiting the activities of integrins αvβ3 and αvβ5. This inhibition disrupts endothelial cell-cell interactions, endothelial cell-matrix interactions, and angiogenesis. The molecular targets of EMD-85189 are the integrins themselves, and the pathways involved include the inhibition of integrin-mediated signaling cascades .

Comparison with Similar Compounds

Pharmacological Profile :

  • IC50 Values : 4.1 nM (αvβ3) and 79 nM (αvβ5) in cell-free assays, with ~10-fold selectivity over gpIIbIIIa integrin .
  • Clinical Development: Advanced to Phase III trials for newly diagnosed GBM but was discontinued due to lack of survival benefit in unselected patient populations .

Key Findings :

  • Induces temporal vascular normalization in glioma models, enhancing radiotherapy efficacy when administered 8 hours prior to treatment .
  • Modest direct cytotoxicity on glioma cells, with effects independent of O6-methylguanine DNA methyltransferase (MGMT) status or caspase activity .

Comparison with Similar Compounds

Cilengitide hydrochloride belongs to a class of integrin inhibitors, primarily targeting αvβ3/αvβ4. Below is a comparative analysis with structurally or functionally related compounds:

Pharmacological and Target Selectivity

Compound Target Integrins IC50/Selectivity Clinical Stage Key Mechanism
This compound αvβ3, αvβ5 4.1 nM (αvβ3), 79 nM (αvβ5) Phase III (halted) Blocks angiogenesis via integrin inhibition; disrupts VE-cadherin
Cyclo(RGDyK) αvβ3, αvβ5 Similar affinity but less well-characterized Preclinical Competes with RGD-binding integrins
Eptifibatide gpIIbIIIa High specificity for platelet aggregation FDA-approved Prevents thrombus formation
GLPG0187 Broad-spectrum integrins Pan-integrin antagonist Preclinical Targets multiple integrins, including αvβ3

Key Insights :

  • Selectivity: Cilengitide’s ~10-fold selectivity for αvβ3 over gpIIbIIIa reduces off-target effects on platelets compared to non-selective inhibitors like Eptifibatide .
  • Structural Specificity : Cyclic RGD peptides (e.g., Cyclo(RGDyK)) share Cilengitide’s RGD motif but lack its clinical validation in oncology .

Clinical Efficacy and Combination Therapy

Compound Tumor Type Combination Therapy Outcome
This compound Glioblastoma Temozolomide + RT Improved PFS (7.5 months in intensive arm)
This compound Solid Tumors Monotherapy Limited efficacy; Phase III trials halted
iRGD Peptide Multiple cancers Chemotherapy Enhances drug penetration via tumor targeting

Key Insights :

  • Temporal Vascular Effects: Cilengitide’s vascular normalization window (peaking at 8 hours post-administration) is critical for synergizing with radiotherapy .
  • MGMT-Independent Response : Unlike temozolomide, Cilengitide’s benefits in MGMT-methylated GBM patients are attributed to improved perfusion rather than direct DNA damage .

Mechanisms of Resistance and Limitations

  • Detachment Resistance : Some glioma cells resist Cilengitide-induced detachment despite expressing αvβ3/αvβ5, suggesting compensatory survival pathways .

Biological Activity

Cilengitide hydrochloride is a cyclic peptide that acts as an antagonist to integrins αvβ3 and αvβ5. Its primary applications are in the treatment of glioblastoma and other cancers due to its anti-angiogenic properties. This article delves into the biological activity of cilengitide, summarizing key research findings, case studies, and mechanisms of action.

Cilengitide exerts its biological effects primarily through the inhibition of integrin-mediated cell adhesion and signaling pathways. The integrins αvβ3 and αvβ5 are crucial for tumor cell attachment, migration, and angiogenesis. By blocking these integrins, cilengitide disrupts the interaction between tumor cells and the extracellular matrix (ECM), leading to:

  • Inhibition of Tumor Growth : Cilengitide has shown efficacy in reducing tumor growth in various preclinical models, including those with human tumor xenografts in immunocompromised mice .
  • Induction of Apoptosis : The compound induces apoptosis in glioma cells by activating caspase pathways, although this process is not solely dependent on caspase activity .
  • Anti-Angiogenic Effects : Cilengitide reduces vascular density and hypoxia in tumors, contributing to its anti-angiogenic profile .

In Vitro Studies

In vitro studies have demonstrated that cilengitide can induce detachment and decrease viability in glioma cell lines at clinically relevant concentrations (1–100 μM). However, the extent of these effects varies among different cell lines, indicating a complex relationship between integrin expression levels and cilengitide efficacy .

In Vivo Studies

Cilengitide has been evaluated in various animal models:

  • Tumor Growth Inhibition : In studies using nude mice inoculated with human tumor cells, cilengitide inhibited tumor growth effectively. Notably, it also showed efficacy against αv-integrin-negative tumors, suggesting that its action may be more related to the tumor microenvironment than direct effects on tumor cells .
  • Clinical Trials : Multiple phase I and II clinical trials have assessed cilengitide's safety and efficacy. A phase I trial indicated no dose-limiting toxicities at doses up to 1600 mg/m², with an apparent terminal half-life of 3–5 hours .

Case Studies

One notable case involved an older patient with methylated MGMT glioblastoma who received cilengitide as part of the CENTRIC trial. This patient exhibited very long-term survival compared to historical controls, highlighting cilengitide's potential therapeutic benefits when combined with standard treatments .

Table 1: Integrin Expression in Glioma Cell Lines

Cell Lineαvβ3 Expressionαvβ5 Expression
U87MGHighPositive
LNT-229HighPositive
LN-308HighPositive
LN-18NegativePositive
LN-319NegativePositive

This table summarizes the expression levels of target integrins in various glioma cell lines, which can influence cilengitide's effectiveness.

Table 2: Summary of Clinical Trials Involving Cilengitide

Study TypePatient PopulationDosage Range (mg/m²)Key Findings
Phase I TrialPatients with solid tumors30 - 1600No dose-limiting toxicities observed
Phase II TrialRecurrent glioblastomaVariablePromising anti-tumor activity

Q & A

Q. What is the molecular mechanism of cilengitide hydrochloride in targeting integrin αVβ3, and how does this inform experimental design in angiogenesis studies?

Cilengitide is a cyclic pentapeptide that binds with high affinity to integrin αVβ3, disrupting endothelial cell adhesion and inducing anoikis. Methodologically, researchers should:

  • Use in vitro models like human umbilical vein endothelial cells (HUVECs) cultured on β1 integrin ligands (e.g., fibronectin, collagen I) to study redistribution of αVβ3 and VE-cadherin .
  • Monitor phosphorylation of FAK, Src, and VE-cadherin via Western blotting to assess signaling pathway activation .
  • Design dose-response experiments with cilengitide concentrations ranging from 1–100 µM to evaluate effects on endothelial monolayer permeability .

Q. What pharmacokinetic (PK) parameters of cilengitide are critical for preclinical studies, and how should they be measured?

Key PK parameters include elimination half-life (~2.35 hours), clearance (104.15 mL/min), and volume of distribution (17.39 L). Methodological considerations:

  • Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to measure plasma concentrations in glioblastoma patients, ensuring sampling at 0.5, 1, 2, 4, and 6 hours post-infusion .
  • Account for lack of drug accumulation in repeated dosing due to short half-life; design studies with daily infusions rather than continuous dosing .

Q. How should researchers validate cilengitide’s anti-angiogenic effects in glioblastoma models?

  • Employ orthotopic glioblastoma xenografts in immunodeficient mice, combining cilengitide with standard therapies (e.g., temozolomide + radiotherapy).
  • Quantify tumor vascular density via immunohistochemistry (CD31 staining) and correlate with survival endpoints .

Advanced Research Questions

Q. How can conflicting data on cilengitide’s dual role in endothelial cell signaling (activation vs. inhibition) be resolved?

Contradictory findings arise from differences in integrin expression profiles and ligand density in experimental models. To address this:

  • Compare HUVECs cultured on high-density (pro-adhesive) vs. low-density β1 integrin ligands to mimic variable tumor microenvironments .
  • Use Src kinase inhibitors (e.g., PP2) to isolate cilengitide-specific effects on FAK/VE-cadherin phosphorylation from off-target signaling .

Q. What experimental strategies optimize cilengitide’s efficacy in combination therapies, given its short half-life?

  • Co-administer cilengitide with pharmacokinetic enhancers (e.g., cytochrome P450 inhibitors) to prolong exposure .
  • Develop sustained-release formulations (e.g., nanoparticle encapsulation) and validate release kinetics using dynamic dialysis models .

Q. How do clinical trial discrepancies in thromboembolic risk with cilengitide inform safety monitoring in preclinical studies?

  • Incorporate coagulation assays (e.g., D-dimer levels, platelet aggregation tests) in animal models to assess thrombotic risk .
  • Cross-reference clinical data (e.g., increased pulmonary embolism incidence in phase III trials) with in vitro endothelial permeability assays to identify high-risk patient subgroups .

Methodological and Data Analysis Questions

Q. What systematic review criteria should be applied to analyze cilengitide’s clinical trial data?

  • Follow EPA guidelines for data inclusion: prioritize peer-reviewed studies, exclude non-English/non-clinical reports, and categorize findings by endpoints (e.g., overall survival, toxicity) .
  • Use PRISMA frameworks to address bias in glioblastoma trials, noting temozolomide’s confounding effects in combination therapies .

Q. How should researchers address variability in cilengitide’s efficacy across glioblastoma subtypes?

  • Stratify preclinical models by molecular markers (e.g., MGMT promoter methylation status) using PCR or methylation-specific sequencing .
  • Apply multivariate regression analysis to isolate cilengitide’s contribution to survival in heterogeneous patient cohorts .

Research Gaps and Future Directions

Q. What novel delivery systems are being explored to overcome cilengitide’s pharmacokinetic limitations?

  • Investigate intranasal or convection-enhanced delivery to bypass the blood-brain barrier, using MRI-guided quantification in rodent models .
  • Screen cilengitide analogs with improved stability using molecular dynamics simulations and in silico binding affinity assays .

Q. How can transcriptomic profiling refine patient selection for cilengitide-based therapies?

  • Perform RNA sequencing on glioblastoma biopsies to identify αVβ3/β5 integrin overexpression signatures predictive of cilengitide response .
  • Validate findings in PDX (patient-derived xenograft) models with matched clinical outcome data .

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